Product packaging for 1-Methoxy-2-propoxyethane(Cat. No.:CAS No. 17081-22-0)

1-Methoxy-2-propoxyethane

Cat. No.: B12793661
CAS No.: 17081-22-0
M. Wt: 118.17 g/mol
InChI Key: ILLHRDFIVGEPIU-UHFFFAOYSA-N
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Description

Contextualization of Asymmetric Ethers in Contemporary Chemical Research

Asymmetric ethers, organic compounds characterized by an R-O-R' structure where the two alkyl or aryl groups (R and R') are not identical, represent a pivotal class of molecules in modern chemistry. Their structural lack of symmetry is fundamental to their utility in a wide array of applications, from synthetic chemistry to materials science. researchgate.net In recent years, there has been a significant surge in research focusing on the catalytic asymmetric synthesis of these compounds, particularly axially chiral biaryl ethers, which are valuable in natural products and medicinal chemistry. rsc.org

The utility of asymmetric ethers is also prominent in the field of asymmetric catalysis, where chiral ethers are integral components of catalysts that facilitate enantioselective reactions. For instance, chiral crown ethers, a specialized type of asymmetric polyether, are effective as phase transfer catalysts, enabling reactions with high levels of stereocontrol under environmentally benign conditions. mdpi.com This is part of a broader trend where asymmetric phase transfer catalysis has become a topic of significant scientific interest. mdpi.com Furthermore, the development of organocatalytic methods for the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers highlights the expanding scope of ether chemistry, creating novel building blocks for materials and medicinal applications. nih.gov The diverse applications of ether derivatives in various sectors of the chemical industry continue to drive the development of more effective and sustainable protocols for their production. researchgate.net

Significance of 1-Methoxy-2-propoxyethane in Specialized Chemical Applications

Within the broad class of asymmetric ethers, this compound has emerged as a compound of significant interest in a highly specialized and technologically critical field: advanced energy storage. Recent research has identified this compound as a key component in novel electrolyte formulations for high-rate lithium metal batteries. researchgate.net Its primary significance lies in its function as an asymmetric solvent molecule that can substantially accelerate lithium redox kinetics. researchgate.net

Studies have demonstrated that compared to their symmetric counterparts, asymmetric ethers like this compound lead to higher exchange current densities and improved reversibility during high-rate lithium plating and stripping. researchgate.net This enhanced kinetic performance is crucial for developing batteries that can charge and discharge rapidly without significant degradation. The use of this compound contributes to the formation of a more stable solid-electrolyte interphase (SEI), which reduces the accumulation of "dead" lithium and leads to lower overpotential under high-rate conditions. researchgate.net This specific application in next-generation batteries underscores the compound's potential to address key challenges in energy density and power delivery.

Overview of Current Research Trajectories and Knowledge Gaps for the Compound

Current research on this compound is strongly focused on its application in battery technology. The primary trajectory involves optimizing electrolyte systems by leveraging its unique properties as an asymmetric ether solvent. researchgate.net A key area of investigation is the modification of the solvent molecule itself, such as through fluorination, to further enhance its oxidative stability and the reversibility of lithium cycling. researchgate.net This research aims to develop electrolytes that can support high-energy cathodes and high-capacity anodes, enabling longer cycle life for advanced battery chemistries like Li-metal and silicon anode cells. researchgate.net

Despite these promising developments, significant knowledge gaps remain. While the benefits of asymmetric ethers for kinetics are becoming clear, the precise, long-term impact on the stability and evolution of the solid-electrolyte interphase in various battery systems requires more in-depth study. researchgate.net Further research is needed to create a comprehensive understanding that connects the molecular structure of solvents like this compound to macroscopic battery performance and degradation mechanisms.

Beyond energy storage, the thermodynamic properties of this compound and other glycol ethers in aqueous solutions are of interest for environmental science, given their widespread industrial use. acs.org However, detailed experimental data and predictive models for these complex systems are still being developed, representing another frontier for future research. acs.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.174 g/mol nist.gov
CAS Number 77078-18-3 nist.gov
Boiling Point 119.4 ± 8.0 °C at 760 mmHg chemsrc.com
Density 0.8 ± 0.1 g/cm³ chemsrc.com
IUPAC Name This compound nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B12793661 1-Methoxy-2-propoxyethane CAS No. 17081-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHRDFIVGEPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937838
Record name 1-(2-Methoxyethoxy)propane
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Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17081-22-0, 77078-18-3, 500005-28-7
Record name 1-(2-Methoxyethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17081-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(2-methoxyethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-2-propoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxaoctane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)propane
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Mechanistic Investigations of Chemical Reactions Involving 1 Methoxy 2 Propoxyethane

Ethereal Cleavage Reactions

The cleavage of the carbon-oxygen bonds in 1-methoxy-2-propoxyethane is a key reaction, typically proceeding under acidic conditions. The specific mechanism of this cleavage is highly dependent on the structure of the ether and the reaction conditions.

Acid-Catalyzed Ether Cleavage Mechanisms (SN1 and SN2 Pathways)

The acid-catalyzed cleavage of ethers is a nucleophilic substitution reaction that can occur via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. wikipedia.orgmasterorganicchemistry.com The first step in both mechanisms is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.com

For an unsymmetrical ether like this compound (CH\textsubscript{3}OCH\textsubscript{2}CH\textsubscript{2}OCH\textsubscript{2}CH\textsubscript{2}CH\textsubscript{3}), there are two potential sites for nucleophilic attack. The structure consists of a methyl group and a primary alkyl group attached to one ether oxygen, and a primary and a secondary carbon in the propoxy group. Given that neither side of the ether linkages can form a particularly stable carbocation (such as a tertiary or benzylic one), the cleavage is expected to proceed predominantly through an S\textsubscript{N}2 mechanism . masterorganicchemistry.com

In an S\textsubscript{N}2 reaction, the nucleophile (a halide ion, for instance) attacks the less sterically hindered carbon atom. masterorganicchemistry.compearson.com In the case of this compound, the methyl carbon is the least sterically hindered site. Therefore, the reaction with a hydrogen halide (HX) would likely involve the nucleophilic attack of the halide ion on the methyl group, leading to the formation of methyl halide and 2-propoxyethanol.

If the reaction is carried out with an excess of the hydrogen halide and at a high temperature, the initially formed 2-propoxyethanol can undergo a subsequent substitution reaction to yield 1-halo-2-propoxyethane. quora.com

Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound via S\textsubscript{N}2 Pathway
ReactantsConditionsPredicted Major ProductsMechanism
This compound + HI (1 equivalent)Moderate TemperatureMethyl iodide + 2-PropoxyethanolS\textsubscript{N}2
This compound + HI (excess)High TemperatureMethyl iodide + 1-Iodo-2-propoxyethaneS\textsubscript{N}2 (two steps)

Oxidation and Reduction Pathways

The ether linkages in this compound are also susceptible to oxidation and reduction, leading to a variety of degradation products.

Oxidative Stability and Degradation Mechanisms

Ethers are known to undergo autoxidation in the presence of atmospheric oxygen, a process that proceeds via a free-radical chain mechanism. researchgate.net This process is often initiated by light, heat, or the presence of radical initiators. The mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, forming a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.

For this compound, the hydrogen atoms on the carbons alpha to the ether oxygens are the most likely sites for abstraction. The thermal degradation of related glycols, like propylene (B89431) glycol, is also known to proceed through radical-mediated decomposition. wikipedia.org Studies on the photo-oxidation of glycol ethers, such as 2-ethoxyethanol, have shown that this process can lead to the formation of a variety of oxygenated products. scienceinfo.com The degradation of propylene glycol methyl ether acetate (B1210297), another related compound, has been studied using UV/ozone processes, which also involve radical-mediated oxidation. researchgate.net

The oxidative cleavage of a similar compound, diethylene glycol, by bromate in an acidic medium has been shown to be first order with respect to both the glycol and the bromate concentration. The reaction proceeds through the formation of an unstable bromate ester which then decomposes. jocpr.com

Table 2: Kinetic Data for the Oxidative Cleavage of Diethylene Glycol by Bromate in HCl Medium at 298 K jocpr.com
[Diethylene Glycol] (mol dm⁻³)[Bromate] (mol dm⁻³)[H⁺] (mol dm⁻³)k_obs (s⁻¹)
0.020.0020.50.23 x 10⁻³
0.030.0020.50.35 x 10⁻³
0.050.0020.50.57 x 10⁻³

Reductive Transformations

Ethers can undergo reductive cleavage of the C-O bond. A common method for this transformation is the use of alkali metals, such as sodium, in liquid ammonia or other amine solvents, a reaction known as the Birch reduction for aromatic compounds. wikipedia.org For acyclic ethers, this reaction can lead to the formation of alkanes and alkoxides. The mechanism involves the transfer of an electron from the alkali metal to the ether, forming a radical anion which then fragments.

While the Birch reduction is most commonly associated with aromatic rings, the principle of using solvated electrons from an alkali metal in liquid ammonia can also be applied to the cleavage of aliphatic ethers. byjus.commasterorganicchemistry.com For this compound, treatment with sodium in liquid ammonia would be expected to cleave the C-O bonds, although the selectivity might be low, potentially leading to a mixture of products including methane, propane, and various alcohols.

Nucleophilic Substitution Reactions in Halogenated Analogues

Halogenated analogues of this compound would be expected to undergo nucleophilic substitution reactions. The mechanism of these reactions, S\textsubscript{N}1 or S\textsubscript{N}2, would depend on the position of the halogen atom and the nature of the alkyl groups.

If a halogen atom is located on a primary carbon of the this compound backbone, the reaction with a nucleophile would likely proceed via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comresearchgate.net This would involve a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were a stereocenter. The rate of these reactions is influenced by the strength of the carbon-halogen bond, with iodoalkanes reacting faster than bromoalkanes, which in turn react faster than chloroalkanes. wikipedia.org

If a halogen were on a tertiary carbon (which is not present in this compound), the reaction would favor an S\textsubscript{N}1 mechanism, proceeding through a carbocation intermediate.

Stereochemical Implications in Reaction Mechanisms

While this compound itself is not a chiral molecule, the stereochemical outcomes of its reactions are important to consider, especially if chiral derivatives are used or if a reaction creates a chiral center.

In an S\textsubscript{N}2 reaction, such as the predicted acid-catalyzed cleavage of the methyl-oxygen bond, the reaction proceeds with inversion of configuration at the carbon atom that is attacked. This phenomenon is known as Walden inversion . wikipedia.orgscienceinfo.comvedantu.comlscollege.ac.in If a reaction were to occur at a chiral center within a derivative of this compound via an S\textsubscript{N}2 mechanism, the product would have the opposite stereochemistry at that center compared to the reactant.

Conversely, if a reaction were to proceed through an S\textsubscript{N}1 mechanism, it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack this intermediate from either face, leading to a racemic or near-racemic mixture of enantiomers if a new stereocenter is formed. nii.ac.jp

The stereoselective cleavage of chiral acetals, which are structurally related to ethers, has been studied and demonstrates the importance of stereochemistry in these types of reactions. nii.ac.jpnih.gov

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton of a molecule. In a ¹³C NMR spectrum of 1-Methoxy-2-propoxyethane, each chemically non-equivalent carbon atom produces a distinct signal. Due to the lack of symmetry in the molecule, all six carbon atoms are chemically distinct and will therefore generate six unique peaks in the spectrum. The chemical shift (δ) of each signal is influenced by the electronic environment of the carbon atom, particularly its proximity to the electronegative oxygen atoms.

Carbons directly bonded to an oxygen atom (C-O) are deshielded and thus resonate at a higher chemical shift (downfield) compared to simple alkyl carbons. The carbon of the methoxy (B1213986) group (CH₃O-) typically appears in a predictable region. The remaining carbons of the propoxy and ethane groups will have chemical shifts that decrease as their distance from the ether oxygen atoms increases.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shift values based on typical ranges for similar chemical environments.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale
CH₃-O-~59Typical shift for a methoxy group carbon.
-O-CH₂-CH₂-O-~70-72Carbons are deshielded by the adjacent oxygen atoms.
-O-CH₂-CH₂-CH₃~70-72Carbon is deshielded by the adjacent oxygen atom.
-CH₂-CH₂-CH₃~23Methylene carbon beta to an oxygen atom.
-CH₂-CH₂-CH₃~11Terminal methyl carbon, least affected by the oxygen atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of chemically equivalent protons. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal are key to assigning the structure.

The protons on carbons adjacent to the ether oxygens (-O-CH₂- and -O-CH₃) are expected to be the most deshielded, appearing furthest downfield. The splitting of signals is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. For example, the terminal methyl group of the propoxy chain (-CH₃) would appear as a triplet because it is adjacent to a methylene group (-CH₂-) with two protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound This table presents estimated data based on typical values and coupling patterns.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale
CH₃-CH₂-CH₂-O-~0.93HTriplet (t)Adjacent to a -CH₂- group.
-CH₂-CH₂-CH₂-O-~1.62HSextet or Multiplet (m)Adjacent to -CH₃ and -CH₂- groups.
CH₃-O-~3.33HSinglet (s)No adjacent protons.
-CH₂-CH₂-O-CH₂-CH₂-~3.4-3.64HMultiplet (m)Protons on the ethyl bridge between the two oxygens.
-CH₂-CH₂-O-CH₂-~3.4-3.62HTriplet (t)Adjacent to a -CH₂- group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pdx.edu In a typical GC-MS analysis of a sample containing this compound, the GC component first separates the compound from other volatile components in the mixture based on their boiling points and interactions with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion ([C₆H₁₄O₂]⁺˙) is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to several decimal places). docbrown.info This precision allows for the calculation of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₄O₂.

The theoretical monoisotopic mass of C₆H₁₄O₂ is 118.09938 Da. nih.gov An HRMS measurement yielding a mass very close to this value provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds that might have the same nominal mass (118 Da). docbrown.info

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is characterized by the presence of absorptions corresponding to C-H and C-O bonds and, importantly, the absence of bands from other functional groups (like the broad O-H stretch of an alcohol or the sharp C=O stretch of a carbonyl).

The most diagnostic feature for an ether is the strong C-O-C asymmetric stretching vibration. For saturated aliphatic ethers, this band is typically prominent and appears in the region of 1150-1070 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the alkyl groups. A specific feature for the methoxy group is a characteristic C-H symmetric stretching peak that appears around 2830 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H Alkyl StretchStrong
~2830C-H Methoxy Symmetric StretchMedium, Sharp
1470-1450C-H Alkyl BendVariable
1150-1070C-O-C Asymmetric StretchStrong

Compound Names Mentioned

Chromatographic Methods for Separation and Quantification (e.g., GC)

The separation and quantification of this compound, a member of the glycol ether family, are effectively achieved through gas chromatography (GC). odinity.com This technique is well-suited for volatile and semi-volatile organic compounds and is a primary method for the analysis of ethers. odinity.com The selection of the stationary phase, detector, and temperature programming are critical parameters that are optimized to achieve the desired separation and sensitivity.

For the analysis of glycol ethers, capillary columns with a range of polarities are employed. Columns such as those with a cyano-based stationary phase (e.g., Rxi®-1301Sil MS) have demonstrated excellent resolution and faster analysis times compared to more traditional columns. gcms.czrestek.com Flame Ionization Detection (FID) is a common and robust detection method for quantifying this compound due to its high sensitivity to organic compounds. nih.govazom.com For more definitive identification, especially in complex matrices, Mass Spectrometry (MS) is coupled with GC (GC-MS), providing mass spectra that can confirm the identity of the compound. gcms.cznih.gov

The quantification of this compound in a sample is typically performed using a calibration curve generated from standards of known concentrations. odinity.com An internal standard may also be used to improve the accuracy and precision of the quantification by correcting for variations in injection volume and instrument response.

Below is an interactive data table summarizing typical GC conditions for the analysis of glycol ethers, which would be applicable for the analysis of this compound.

ParameterConditionRationale
Column Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good resolution for isomeric glycol ethers and faster run times. gcms.czrestek.com
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium or NitrogenInert gases that serve as the mobile phase.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for robust quantification nih.govazom.com; MS for definitive identification. gcms.cz
Detector Temperature 280 °C (FID)Prevents condensation of the analytes in the detector.

Methodological Development for Trace Analysis and Impurity Profiling

The development of analytical methods for trace analysis and impurity profiling of this compound is crucial for quality control in industrial applications and for monitoring its presence in various environmental matrices. Impurity profiling is the process of identifying and quantifying all potential impurities in a substance. eminencegroupco.com Chromatographic techniques, particularly GC, are central to these efforts. eminencegroupco.com

For trace analysis, method development focuses on enhancing sensitivity and minimizing background interference. This can be achieved through various strategies, including:

Large Volume Injection (LVI): Introducing a larger volume of the sample onto the GC column to increase the analyte signal.

Solid-Phase Microextraction (SPME): A sample preparation technique that concentrates volatile and semi-volatile analytes from a sample matrix, thereby lowering the detection limits.

Selective Detectors: The use of mass spectrometry in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity for the target analyte, this compound.

Impurity profiling of this compound would involve the identification of by-products from its synthesis or degradation products. A typical approach would involve a high-resolution GC-MS analysis to separate and identify all detectable impurities. A new gas chromatography (GC) method using an Rtx-624 column has been established for determining the purity and impurities of industrial-grade ethylene glycol. nih.gov This method is capable of identifying impurities such as diethylene glycol, triethylene glycol, and others, with a low limit of detection. nih.gov A similar approach could be adapted for this compound.

The following table outlines key considerations in the development of methods for trace analysis and impurity profiling of this compound.

Analytical GoalKey Methodological ConsiderationsExpected Outcome
Trace Analysis - Optimization of sample preparation (e.g., SPME) - Use of high-sensitivity detectors (e.g., MS in SIM mode) - Minimization of system contamination and background noise- Low limits of detection (LOD) and quantification (LOQ) - Accurate quantification at low concentrations
Impurity Profiling - High-resolution capillary GC column for separation of closely related compounds nih.gov - GC-MS for identification of unknown impurities based on mass spectra - Use of reference standards for confirmation of impurity identity- Comprehensive identification and quantification of all impurities eminencegroupco.com - Understanding of the purity of the this compound product

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular properties, and reactivity of 1-Methoxy-2-propoxyethane. These calculations can predict a range of properties, including optimized geometry, electronic energies, and dipole moments, which are crucial for understanding its behavior as a solvent, particularly in electrochemical applications.

Recent research has highlighted the significance of asymmetric ethers like this compound in the development of high-performance electrolytes for lithium metal batteries. DFT calculations have been employed to understand the solvation and desolvation energies of lithium ions (Li⁺) in such solvents. Studies have shown that asymmetric ethers can lead to higher exchange current densities and improved high-rate lithium plating/stripping reversibility when compared to their symmetric counterparts. researchgate.net The specific arrangement of methoxy (B1213986) and propoxy groups in this compound influences the Li⁺ solvation sheath, which in turn affects the kinetics of lithium ion transfer at the electrode-electrolyte interface. researchgate.net

Theoretical calculations help in determining key molecular descriptors that correlate with reactivity and stability. These descriptors, derived from the molecular orbitals, provide a quantitative basis for comparing the performance of different solvent molecules.

Table 1: Calculated Molecular Properties of this compound

Property Value Method
Molecular Formula C₆H₁₄O₂ -
Molecular Weight 118.17 g/mol -
Dipole Moment Value not available in search results DFT
HOMO Energy Value not available in search results DFT
LUMO Energy Value not available in search results DFT

Modeling of Reaction Transition States and Intermediates

The modeling of reaction transition states and intermediates is a powerful application of computational chemistry for understanding the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states, which are the energetic barriers that must be overcome for a reaction to proceed.

For a molecule like this compound, this could involve studying its decomposition pathways, oxidation reactions, or its role in facilitating electrochemical reactions. For instance, in the context of lithium metal batteries, computational modeling can be used to investigate the transition states and intermediates involved in the reduction of the solvent by lithium metal, which is a key process in the formation of the solid-electrolyte interphase (SEI). Understanding these reaction pathways is crucial for designing more stable electrolytes.

While specific studies modeling the reaction transition states of this compound were not found, the methodologies are well-established. Such studies would typically employ DFT or higher-level ab initio methods to locate transition states and then perform intrinsic reaction coordinate (IRC) calculations to confirm that these transition states connect the desired reactants and products.

Kinetic Modeling of Chemical Processes

Kinetic modeling of chemical processes involving this compound can provide quantitative predictions of reaction rates and product distributions under various conditions. This type of modeling often relies on data obtained from quantum chemical calculations, such as the energies of reactants, products, and transition states.

Using transition state theory (TST), the rate constant for a chemical reaction can be calculated from the Gibbs free energy of activation, which is the difference in free energy between the transition state and the reactants. For more complex reaction networks, these calculated rate constants can be used as input for kinetic models that simulate the time evolution of the concentrations of different species.

Solvation Dynamics and Interactions through Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the solvation dynamics and intermolecular interactions of this compound in the liquid phase. Unlike quantum chemical calculations that are typically performed on a single molecule or a small cluster of molecules in the gas phase, MD simulations can model the behavior of a large ensemble of molecules, providing insights into bulk properties and dynamic processes.

In an MD simulation, the motion of each atom is governed by a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. By solving Newton's equations of motion for all atoms in the system, the trajectory of the system can be followed over time.

For this compound, MD simulations can be used to study:

The structure of the liquid, including radial distribution functions which describe the probability of finding one molecule at a certain distance from another.

The dynamics of solvation, such as the reorientation of solvent molecules around a solute.

Transport properties, such as diffusion coefficients and viscosity.

The structure and dynamics of the Li⁺ solvation shell, which is critical for understanding ion transport in electrolytes.

These simulations provide a detailed picture of the molecular-level interactions that govern the macroscopic properties of this compound as a solvent.

Conformation Analysis and Energetic Landscapes

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt a variety of different conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the energetic landscape of the molecule.

The shape of the energetic landscape is crucial for understanding the physical and chemical properties of the molecule. For example, the distribution of conformers at a given temperature can affect properties such as the dipole moment and the ability of the molecule to solvate different species.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculation using quantum chemical methods, can be used to explore the conformational space of this compound. The results of such an analysis would provide the geometries of the low-energy conformers and the energy barriers for interconversion between them. This information is valuable for understanding the behavior of the molecule in different environments and for developing accurate force fields for molecular dynamics simulations.

Research Applications in Advanced Materials Science and Engineering

Electrolyte Solvent Formulations for Next-Generation Energy Storage Devices

The performance of energy storage devices, such as lithium-metal batteries, is intrinsically linked to the properties of the electrolyte. Researchers are actively exploring novel solvent formulations to enhance battery efficiency, lifespan, and safety. 1-Methoxy-2-propoxyethane has been identified as a promising candidate in this pursuit.

Recent advancements in electrolyte design for lithium-metal batteries (LMBs) have focused on weakening the solvation of lithium ions to improve cycling performance. However, this approach often leads to slow redox kinetics and poor reversibility at high rates. kinampark.com The use of asymmetric ether solvents like this compound has been shown to significantly accelerate Li redox kinetics. kinampark.comresearchgate.netvulcanchem.comsemanticscholar.org This acceleration is crucial for developing high-power LMBs. researchgate.net

Electrolytes based on asymmetric ethers have demonstrated superior performance, enabling over 220 cycles in high-rate Li||NMC811 cells and over 600 cycles in anode-free Cu||Ni95 pouch cells under demanding cycling protocols. kinampark.comresearchgate.netvulcanchem.com This highlights the potential of molecularly asymmetric designs to pave a new path toward achieving fast redox kinetics for high-power lithium-metal batteries. kinampark.comresearchgate.netvulcanchem.com

The molecular structure of the solvent plays a critical role in determining the electrochemical behavior of the electrolyte. Asymmetric ethers, including this compound and 1-ethoxy-2-methoxyethane, have been found to exhibit higher exchange current densities compared to their symmetric ether counterparts. kinampark.comresearchgate.netvulcanchem.com This enhanced electrochemical activity contributes to improved high-rate Li⁰ plating and stripping reversibility. kinampark.comvulcanchem.com The deliberate engineering of molecular asymmetry disrupts the uniform solvation shells typically formed by symmetric ethers, facilitating faster lithium-ion transfer kinetics. semanticscholar.org This strategic disruption is a key factor in boosting the performance of high-rate lithium-metal batteries. semanticscholar.org

Table 1: Comparison of Symmetric and Asymmetric Ether Solvents in Lithium-Metal Batteries

Feature Symmetric Ethers Asymmetric Ethers (e.g., this compound) Reference
Li Redox Kinetics Slower Substantially Accelerated kinampark.com, researchgate.net, vulcanchem.com, semanticscholar.org
Exchange Current Densities Lower Higher kinampark.com, researchgate.net, vulcanchem.com
High-Rate Li⁰ Plating/Stripping Reversibility Lower Enhanced kinampark.com, vulcanchem.com
Solvation Shell Uniform Disrupted semanticscholar.org

The formation of a stable and compact solid-electrolyte interphase (SEI) is critical for the long-term performance and safety of lithium-ion and lithium-metal batteries. dtu.dkgoogle.com The SEI is formed through the decomposition of the electrolyte at the electrode surface and its composition is crucial for preventing further electrolyte degradation and dendrite growth. rsc.org

In electrolytes containing asymmetric ethers like the fluorinated derivative of 1-ethoxy-2-methoxyethane, a compact SEI with a thickness of approximately 10 nm has been observed. kinampark.comresearchgate.netvulcanchem.com The use of fluorinated solvents, in general, has been proven effective in improving the cycling life of Li-metal batteries by forming a robust SEI through the decomposition of both the anion and the fluorinated solvent molecules. rsc.orgnih.gov The formation of a stable SEI is dependent on factors such as the electrode type and the concentration of the electrolyte salt. researchgate.net Operando soft X-ray absorption spectroscopy has been utilized to resolve the chemical evolution of the SEI during its formation, revealing the sequential formation of inorganic and organic components. dtu.dkgoogle.com

Ether-based electrolytes are known for their high ionic conductivity but generally suffer from poor oxidative stability, limiting their use with high-voltage cathodes. omu.edu.trnist.gov Fluorination of ether solvents is a widely adopted strategy to enhance their oxidative stability. rsc.orgnih.govomu.edu.trnist.govchemeo.com Covalently attaching a hydrofluoroether moiety to an ether allows for the combination of high ionic conductivity and high oxidative stability in a single molecule. omu.edu.trnist.gov

Adjusting the degree of fluorination in ether-based electrolyte solvents allows for the fine-tuning of solvation strength and long-term oxidative stability. nih.gov A higher degree of fluorination generally leads to improved oxidative stability at the expense of solvation strength. nih.gov For instance, the asymmetric 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane, when combined with 2 M lithium bis(fluorosulfonyl)imide, exhibits high exchange current density and oxidative stability. kinampark.comresearchgate.netvulcanchem.com This demonstrates that modulating the fluorination level can further improve both oxidative stability and Li⁰ reversibility. kinampark.comresearchgate.netvulcanchem.comnih.gov

Table 2: Impact of Fluorination on Ether-Based Electrolytes

Property Non-Fluorinated Ethers Fluorinated Ethers Reference
Oxidative Stability Poor (typically unstable above 4V) High (up to 5.6V) omu.edu.tr, chemeo.com, nist.gov
Ionic Conductivity High Can be lower with high fluorine content, but can be optimized omu.edu.tr, chemeo.com, nih.gov, nist.gov
Li⁰ Reversibility Lower Improved kinampark.com, researchgate.net, vulcanchem.com
SEI Formation - Promotes robust, LiF-containing SEI nih.gov, rsc.org

Polymeric Materials Science and Engineering

There is currently no available research data to support the use of this compound as a solvent in polymer synthesis and processing.

Role in Coordination Chemistry and Supramolecular Assemblies

While specific research detailing the role of this compound in coordination chemistry and supramolecular assemblies is not extensively documented, its chemical structure as a glycol ether suggests potential functionalities. Glycol ethers can act as ligands, coordinating with metal ions through their oxygen atoms. This chelating ability is a foundational aspect of coordination chemistry. acs.org For instance, the broader class of glycol ethers, particularly cyclic polyethers (crown ethers), are well-known for their capacity to form stable complexes with various cations, a key principle in supramolecular chemistry. researchgate.net

The linear structure of this compound would likely result in weaker coordination compared to its cyclic analogues, but it could still participate in the formation of metal complexes. In supramolecular chemistry, the self-assembly of molecules into larger, organized structures is driven by non-covalent interactions. acs.org The balance of hydrophilic ether groups and hydrophobic alkyl groups in this compound could allow it to participate in the formation of such assemblies in specific solvent systems.

Precursor for Advanced Thin Film Deposition Techniques (e.g., MOCVD, ALD)

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are crucial techniques for depositing thin films in the fabrication of electronic and optoelectronic devices. wikipedia.orggelest.com The selection of a suitable precursor is critical for the success of these processes, with volatility and thermal stability being key properties. harvard.edursc.org

Although this compound is not commonly cited as a direct precursor, its structural motifs are relevant to precursor design. Metal alkoxides are a significant class of precursors used in MOCVD and ALD. rsc.org The design of new precursors sometimes involves "tailoring" the organic ligands to optimize the physical properties and decomposition characteristics of the metal-organic compound. rsc.org Donor-functionalized alkoxide ligands, which may contain ether linkages similar to those in this compound, can be used to enhance the stability and volatility of the precursor molecule. While there is no direct evidence of this compound being used as a primary precursor, its structure is representative of the types of organic moieties that are incorporated into more complex precursor molecules for thin film deposition.

Specialized Industrial Solvent Applications in High-Technology Manufacturing

The versatile solvent properties of glycol ethers make them suitable for a range of applications in high-technology manufacturing. alliancechemical.comglycol-ethers.eu These compounds can dissolve both polar and non-polar substances, a characteristic that is highly valuable in various industrial processes. alliancechemical.comsigmaaldrich.cn

Photoresist Formulations in the Semiconductor Industry

In the semiconductor industry, photolithography is a fundamental process used to pattern silicon wafers. Photoresists, which are light-sensitive materials, are a key component of this process. The formulation of a photoresist includes a polymer resin, a sensitizer, and a solvent. The solvent plays a critical role in dissolving the other components to create a solution with the desired viscosity for spin-coating onto the wafer. google.comgoogle.com

Glycol ethers are a class of solvents used in photoresist formulations. wikipedia.org For example, propylene (B89431) glycol monomethyl ether (PGME) and propylene glycol monomethyl ether acetate (B1210297) (PGMEA) are commonly used solvents in the industry. google.comdakenchem.combrewerscience.com These solvents are favored for their ability to dissolve the novolak or polyvinyl phenol (B47542) resins and the o-quinone diazide photosensitizers typically used in positive photoresists. google.com The choice of solvent can also affect properties such as the photospeed and resolution of the photoresist. google.com While the specific use of this compound in commercial photoresist formulations is not widely documented, its chemical nature as a propylene glycol ether suggests it would have similar solvent properties to those currently in use.

Cleaning Agent Applications in Electronics Manufacturing

The manufacturing of electronic components requires high levels of cleanliness to ensure proper functionality and reliability. Cleaning agents are used to remove contaminants such as flux residues, oils, and particulates from printed circuit boards (PCBs) and other electronic assemblies. google.comatamanchemicals.com

Glycol ethers are effective solvents for cleaning in the electronics industry. glycol-ethers.euatamanchemicals.comciscochem.com Their ability to dissolve a wide range of soils, coupled with their compatibility with various materials used in electronic components, makes them suitable for this purpose. For instance, propylene glycol ethers are used in cleaning formulations for soldered PCBs and other electronic components. google.com These solvents can effectively remove flux and solder paste residues. google.com The properties of this compound as a glycol ether align with the requirements for a cleaning agent in this high-technology sector.

Constituent in Printing Inks and Coatings

The formulation of printing inks and coatings often requires a solvent to dissolve resins and pigments and to control the viscosity and drying time. alliancechemical.comtpiohio.com Glycol ethers are widely used in the ink and coatings industry for these purposes. alliancechemical.comciscochem.comecolink.com They offer good solvency for a variety of resins, including acrylic, epoxy, and nitrocellulose. glycol-ethers.eutpiohio.com

Environmental Fate and Degradation Research

Biodegradation Pathways and Mechanisms

The biological breakdown of 1-methoxy-2-propoxyethane is a critical component of its environmental lifecycle. This section explores the current understanding of its degradation in various environmental compartments.

Aerobic and Anaerobic Degradation in Soil Environments

Research on the biodegradation of propylene (B89431) glycol ethers (PGEs), a class of chemicals to which this compound belongs, indicates a general susceptibility to aerobic breakdown in soil ecosystems. Studies on related compounds, such as propylene glycol (PG) and dipropylene glycol methyl ether (DPGME), have shown that aerobic conditions readily support microbial degradation. For instance, bacterial consortia, particularly Pseudomonas species, have been identified as effective degraders of PG in soil. nih.govresearchgate.net While specific studies on this compound are limited, the existing data on analogous compounds suggest that it likely undergoes aerobic biodegradation.

Under anaerobic conditions, the degradation of PGEs is significantly slower. DPGME, a structurally similar compound, is reported to be only slightly degraded in the absence of oxygen. atamanchemicals.comgreenpeace.org Anaerobic degradation of PG in soil has been observed to produce fermentation products such as propionic acid, as well as reduced forms of iron and manganese, and methane. researchgate.net The addition of nitrate can facilitate more complete mineralization under anaerobic conditions. researchgate.net

Table 1: Aerobic and Anaerobic Degradation of Related Propylene Glycol Ethers in Soil

CompoundConditionDegradation Rate/EfficiencyKey Findings
Propylene Glycol (PG)AerobicEnhanced by nutrient addition, even at low temperatures (4°C). researchgate.netPseudomonas species are key degraders. nih.gov
Propylene Glycol (PG)AnaerobicProceeds at a constant rate without biomass growth. researchgate.netProduces propionic acid, reduced Fe and Mn, and methane. researchgate.net
Dipropylene Glycol Methyl Ether (DPGME)AerobicReadily biodegradable. atamanchemicals.comgreenpeace.orgConsidered a primary degradation pathway.
Dipropylene Glycol Methyl Ether (DPGME)AnaerobicLimited degradation. atamanchemicals.comgreenpeace.orgSignificantly slower than aerobic degradation.

Aquatic Biodegradation Studies

Studies on ethylene glycol ethers, a related class of compounds, have identified bacterial strains such as Pseudomonas and Xanthobacter autotrophicus that can assimilate and degrade these chemicals. nih.gov The degradation of these ethers often proceeds through the formation of corresponding acids. nih.gov For example, the degradation of ethylene glycol monoethyl ether by Pseudomonas sp. yields ethoxyacetic acid. nih.gov

Microbial Metabolism and Enzyme Systems Involved in Degradation

The microbial breakdown of ether compounds involves specific enzymatic pathways. The cleavage of the ether bond is a critical and often rate-limiting step. While the precise enzymes involved in the degradation of this compound have not been characterized, research on other ether-containing compounds provides insights into potential mechanisms.

Bacterial systems have evolved enzymes capable of cleaving the stable carbon-oxygen bond in ethers. For instance, in the degradation of lignin, which contains abundant β-aryl ether linkages, bacteria like Sphingobium sp. have been shown to employ a series of enzymes, including dehydrogenases and glutathione S-transferases (β-etherases), to break these bonds. rsc.orgresearchgate.netrsc.org These enzymatic systems often involve an initial oxidation of an adjacent alcohol group, followed by the cleavage of the ether linkage. rsc.org Fungi also produce extracellular peroxygenases that can cleave ether bonds in various compounds, including methyl t-butyl ether and tetrahydrofuran. nih.gov The degradation of polyethylene glycols (PEGs) and polypropylene glycols (PPGs) by bacteria involves the oxidation of terminal alcohol groups by alcohol and aldehyde dehydrogenases, followed by the cleavage of the ether bond. nsf.gov

Abiotic Environmental Transformation Processes

In addition to biological degradation, this compound can be transformed in the environment through non-biological processes, primarily driven by photochemical reactions in the atmosphere.

Photochemical Degradation in the Atmosphere (e.g., Reaction with Hydroxyl Radicals)

The primary abiotic degradation pathway for propylene glycol ethers in the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals. atamanchemicals.comgreenpeace.org For the related compound dipropylene glycol methyl ether (DPGME), the atmospheric half-life has been estimated to be between 3.4 and 5.3 hours due to this reaction. atamanchemicals.comgreenpeace.org Another study on a range of propylene glycol ethers estimated atmospheric half-lives of 4.58 hours. oecd.org The reaction with OH radicals is considered the dominant loss process for these compounds in the daytime atmosphere. researchgate.net This rapid degradation suggests that this compound is unlikely to persist in the atmosphere or contribute significantly to long-range atmospheric transport.

Table 2: Estimated Atmospheric Half-life of a Related Propylene Glycol Ether

CompoundDegradation PathwayEstimated Half-lifeReference
Dipropylene Glycol Methyl Ether (DPGME)Reaction with OH radicals3.4 - 5.3 hours atamanchemicals.comgreenpeace.org
Propylene Glycol Ethers (general)Reaction with OH radicals4.58 hours oecd.org

Hydrolytic Stability in Aqueous Media

Ether linkages, such as those present in this compound, are generally stable to hydrolysis in water under neutral pH conditions and at ambient temperatures. scbt.com Propylene glycol ethers are not expected to undergo significant hydrolysis in the environment. epa.gov This stability means that hydrolysis is not a significant removal pathway for this compound in aqueous environments, making biodegradation the more dominant fate process in water and soil.

Environmental Partitioning and Distribution Modeling

Environmental partitioning and distribution modeling are essential tools for predicting how a chemical will distribute itself in the environment. These models use the physicochemical properties of a substance to estimate its concentration in various environmental media such as air, water, soil, and sediment.

Fugacity models are a type of multimedia environmental model that describes the partitioning of a chemical between different environmental compartments. Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. nih.gov When the fugacities of a chemical in two adjacent compartments are equal, the system is at equilibrium. These models are valuable for predicting the environmental distribution of a chemical at a regional scale. nih.gov

The distribution of a chemical in a fugacity model is determined by its physicochemical properties. Although experimental data for this compound is limited, some key parameters can be estimated.

Table 1: Estimated Physicochemical Properties Relevant to Fugacity Modeling for this compound

Property Value Source
Molecular Weight 118.17 g/mol nih.gov
Log Kow (Octanol-Water Partition Coefficient) 0.8 nih.gov
Water Solubility High (General characteristic of PGEs) nih.govresearchgate.net

A low Log Kow value, such as the estimated 0.8 for this compound, suggests a preference for water over fatty tissues, indicating a low potential for bioaccumulation. nih.govscbt.com The high water solubility and low to moderate volatility of PGEs further support the prediction that this compound will predominantly be found in the aqueous and soil phases of the environment. nih.govresearchgate.net

Assessment of Environmental Persistence

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. Propylene glycol ethers, as a class, are generally considered to be unlikely to persist in the environment. scbt.com This is due to their susceptibility to both abiotic and biotic degradation processes. nih.gov

Abiotic Degradation: In the atmosphere, the primary degradation pathway for PGEs is reaction with photochemically produced hydroxyl radicals. nih.gov The atmospheric half-lives for various PGEs have been estimated to range from 5.5 to 34.4 hours, indicating that they are rapidly removed from the air. nih.gov

Biotic Degradation: Biodegradation is a significant fate process for PGEs in water and soil. nih.gov Studies on various propylene glycol ethers have shown significant aerobic biodegradation, with half-lives typically in the range of 5 to 25 days. nih.gov This suggests that this compound is also likely to be readily biodegradable.

Table 2: General Environmental Persistence Data for Propylene Glycol Ethers (PGEs)

Degradation Process Environmental Compartment Half-Life Range Persistence Classification
Photochemical Reaction (with OH radicals) Air 5.5 - 34.4 hours Not Persistent

Based on the available data for the class of propylene glycol ethers, this compound is not expected to be persistent in the environment. Its predicted rapid degradation in the atmosphere and ready biodegradability in soil and water indicate a low potential for long-term environmental accumulation.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Derivatives with Enhanced Performance Characteristics

A promising avenue for future research lies in the design and synthesis of novel derivatives of 1-methoxy-2-propoxyethane to achieve enhanced performance characteristics tailored for specific applications. By introducing various functional groups to the molecular structure, properties such as solvency, viscosity, boiling point, and biodegradability can be fine-tuned.

Research in this area could explore several synthetic strategies:

Functionalization of the Hydroxyl Group: The terminal hydroxyl group of the parent molecule, 1-methoxy-2-propanol (B31579) (a precursor to this compound), can be a target for modification. Esterification or etherification reactions could introduce long-chain alkyl groups, aromatic moieties, or other functionalities. For instance, reaction with fatty acids could yield derivatives with improved lubricating properties, while incorporation of silicone-containing groups might enhance their performance in personal care formulations.

Modification of the Alkoxy Group: Altering the methoxy (B1213986) or propoxy groups could also lead to derivatives with unique characteristics. For example, replacing the methyl group with a longer alkyl chain could impact the compound's volatility and solvency.

Introduction of Heteroatoms: The incorporation of nitrogen, sulfur, or phosphorus-containing functional groups could open up new applications in areas such as catalysis, extraction, and as specialty additives.

The performance of these novel derivatives would then be evaluated in various applications. For example, in the coatings industry, derivatives could be designed to have lower volatile organic compound (VOC) content while maintaining excellent film-forming properties. In cleaning applications, the goal might be to enhance the solvency for specific types of soils while improving the biodegradability of the formulation. The synthesis of P-chirogenic (±)-phosphine oxides and phosphinates through the selective nucleophilic ring opening of corresponding oxaphospholanes demonstrates a potential pathway for creating such specialized derivatives.

Integration into Circular Economy and Sustainable Chemical Manufacturing Processes

The integration of this compound into the principles of a circular economy and sustainable chemical manufacturing is a critical area for future development. This involves considering the entire life cycle of the solvent, from its production to its end-of-life management.

Key research directions in this area include:

Bio-based Feedstocks: A significant shift towards sustainability would involve the production of this compound from renewable resources. biobasedpress.eu Research into the conversion of biomass-derived platform chemicals, such as lactic acid or glycerol (B35011) (a byproduct of biodiesel production), into the necessary precursors for this compound synthesis is a key focus. sigmaaldrich.com The development of efficient catalytic routes to convert these bio-based feedstocks would significantly reduce the carbon footprint of the solvent. biobasedpress.eu

Solvent Recovery and Recycling: Developing and optimizing technologies for the recovery and reuse of this compound from industrial processes is essential for a circular economy. vmr.biz Techniques such as distillation, membrane separation, and adsorption are being investigated to efficiently separate the solvent from waste streams for subsequent purification and reuse. google.comhazardouswasteexperts.com This not only minimizes waste but also reduces the demand for virgin solvent production. hazardouswasteexperts.com

Life Cycle Assessment (LCA): Comprehensive LCAs are needed to evaluate the environmental impact of this compound produced from both fossil-based and bio-based routes. sae.org These assessments will help to identify hotspots in the production process and guide the development of more sustainable manufacturing technologies. The goal is to create chemical processes that are not only economically viable but also environmentally responsible.

The compatibility of eco-friendly glycol ethers with circular economy models enables their reuse and recycling within industrial processes, with companies exploring solvent recovery and closed-loop production systems to reduce waste and resource consumption. vmr.biz

Exploration of New Catalytic Systems for Efficient and Selective Synthesis

The synthesis of this compound and its parent compound, 1-methoxy-2-propanol, traditionally relies on the reaction of propylene (B89431) oxide with methanol. Future research will focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to conventional methods.

Promising areas of investigation include:

Heterogeneous Catalysts: The use of solid catalysts offers significant advantages over homogeneous catalysts, including ease of separation from the reaction products, reduced corrosion, and the potential for continuous processing. mdpi.com Research is ongoing to develop highly active and selective heterogeneous catalysts, such as modified zeolites, functionalized mesoporous silicas, and mixed metal oxides. google.com For instance, the direct synthesis of propylene glycol methyl ether from propylene and hydrogen peroxide has been demonstrated using an aluminum-modified titanium silicalite-1 bifunctional catalyst. rsc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective route for the synthesis of glycol ethers. acs.org Lipases and other hydrolases could be explored for the regioselective synthesis of 1-methoxy-2-propanol, which would minimize the formation of the undesired 2-methoxy-1-propanol isomer. Biocatalytic processes often operate under mild reaction conditions, reducing energy consumption and byproduct formation.

Computational Modeling: Advanced computational techniques, such as density functional theory (DFT), can be employed to design and screen new catalysts in silico. rsc.org By understanding the reaction mechanisms at a molecular level, researchers can predict the performance of different catalyst formulations and optimize reaction conditions for maximum yield and selectivity.

The table below summarizes the performance of various catalytic systems in the synthesis of propylene glycol methyl ether, a key precursor to this compound.

CatalystReaction ConditionsConversion (%)Selectivity (%)
Modified HZSM-5180°C, 7 MPa, 4h69.1798.04 (total glycol ethers)
Aluminum-modified titanium silicalite-1Mild conditions-91.53
Basic Ionic Liquid120°C, 2hHighHigh

Advanced Characterization of Interfacial Phenomena in Complex Systems

Understanding the behavior of this compound at interfaces is crucial for optimizing its performance in applications such as coatings, cleaning formulations, and personal care products. Advanced analytical techniques are being employed to probe the molecular structure and dynamics at liquid-liquid, liquid-solid, and liquid-air interfaces.

Future research in this area will likely involve:

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-sensitive technique that can provide detailed information about the orientation and conformation of molecules at an interface. semanticscholar.orgacs.org By applying SFG, researchers can study how this compound molecules arrange themselves at the interface between water and a hydrophobic phase, which is critical for understanding its role as a coupling agent. nih.gov

Neutron Reflectometry (NR): NR is a powerful tool for characterizing the structure of thin films and adsorbed layers at interfaces. nih.govepj-conferences.org It can be used to determine the thickness, density, and composition of a this compound layer adsorbed onto a solid surface, providing insights into its function as a surface modifier. bitp.kiev.uakent.ac.ukcam.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can complement experimental techniques by providing a detailed, atomistic picture of interfacial phenomena. nih.gov These simulations can be used to predict the behavior of this compound in complex mixtures and to understand the interactions that govern its interfacial properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Methoxy-2-propoxyethane in academic laboratories?

  • Methodology : The Williamson ether synthesis is widely used, involving nucleophilic substitution between sodium propoxide and methyl chloroethyl ether. Ensure anhydrous conditions to avoid hydrolysis . Purification typically involves fractional distillation under reduced pressure (e.g., 50–60°C at 20 mmHg) to isolate the product from unreacted precursors. Characterization via 1^1H NMR (δ 3.4–3.6 ppm for ether linkages) and GC-MS (m/z 118 for molecular ion) confirms structural integrity .

Q. How can researchers optimize purification of this compound when trace water is present?

  • Methodology : Use azeotropic distillation with toluene or benzene to remove residual water. Alternatively, molecular sieves (3Å) can dehydrate the compound post-synthesis. Monitor purity via Karl Fischer titration (<50 ppm water content) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : 13^{13}C NMR to confirm ether carbons (δ 70–75 ppm) and absence of carbonyl impurities.
  • Chromatography : HPLC with a polar stationary phase (e.g., C18 column) to detect isomers or byproducts.
  • Boiling Point : Compare experimental values (e.g., 135–140°C at atmospheric pressure) with literature data to assess purity .

Advanced Research Questions

Q. How do thermodynamic properties of this compound, such as enthalpy of vaporization (ΔHvap\Delta H_{vap}), vary with temperature?

  • Methodology : Use static calorimetry or gas saturation methods to measure ΔHvap\Delta H_{vap} across a temperature range (e.g., 273–343 K). Literature data reports ΔHvap39.8kJ/mol\Delta H_{vap} \approx 39.8 \, \text{kJ/mol} at 288 K, with deviations attributed to experimental setups (e.g., static vs. dynamic methods) . Validate results using the Clausius-Clapeyron equation and compare with computational models (e.g., COSMO-RS).

Q. What role does this compound play as a solvent in organometallic reactions?

  • Methodology : Assess solvent polarity (ε4.2\varepsilon \approx 4.2) and donor number to predict coordination with metal centers. For example, in Grignard reactions, its low polarity minimizes side reactions. Compare reaction yields and kinetics with alternative solvents (e.g., THF or diglyme) .

Q. How can researchers resolve contradictions in reported boiling points or spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., 1 atm pressure for boiling points).
  • Isotopic Labeling : Use 18^{18}O-labeled analogs to confirm ether linkage assignments in NMR.
  • Meta-Analysis : Review historical data for systematic errors (e.g., calibration drift in older GC-MS instruments) .

Q. What computational approaches are effective for predicting the solvent-solute interactions of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation shells to study hydrogen-bonding propensity.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and polarizability.
  • QSAR Models : Corate solvent parameters (e.g., Hansen solubility parameters) with experimental solubility data .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV-TWA: 50 ppm).
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.